molecular formula C16H15F3N4O2 B2775429 N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380141-39-7

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide

Cat. No. B2775429
CAS RN: 2380141-39-7
M. Wt: 352.317
InChI Key: CWJCCVDNGFWGIT-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as DF-MK-159, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MK-159 belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes involved in various pathways. For example, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, thereby reducing inflammation. Similarly, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA damage repair, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to modulate the activity of neurotransmitters, including dopamine and serotonin, thereby potentially offering therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide offers several advantages for lab experiments, including its potent pharmacological effects, high selectivity, and low toxicity. However, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has certain limitations, including its relatively low solubility in water, which can affect its bioavailability.

Future Directions

For research include further optimization of the synthesis method to improve the yield and bioavailability of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, as well as the evaluation of its pharmacokinetic and pharmacodynamic properties in clinical trials. Additionally, further studies are needed to explore the potential of N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of complex diseases.

Synthesis Methods

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoropyrimidine-2-carboxylic acid, followed by coupling with piperidine-1-carboxylic acid and subsequent deprotection. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in the respective pathways. Additionally, N-(2,6-Difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been found to have neuroprotective effects by modulating the activity of neurotransmitters.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-10-8-20-15(21-9-10)25-11-4-6-23(7-5-11)16(24)22-14-12(18)2-1-3-13(14)19/h1-3,8-9,11H,4-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCCVDNGFWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

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